molecular formula C18H19N3O4 B353211 Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate CAS No. 919973-51-6

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate

Cat. No.: B353211
CAS No.: 919973-51-6
M. Wt: 341.4g/mol
InChI Key: ZXMKHOULPAVWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is a benzimidazole-derived compound characterized by a benzimidazole core linked to a furan-containing acylhydrazone moiety via an ethyl spacer. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . This compound is synthesized through multi-step reactions involving alkylation, esterification, and condensation (see Section 2 for synthetic analogs).

Properties

IUPAC Name

ethyl 2-[2-[1-(furan-2-carbonylamino)ethyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-24-16(22)11-21-14-8-5-4-7-13(14)20-17(21)12(2)19-18(23)15-9-6-10-25-15/h4-10,12H,3,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKHOULPAVWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, o-phenylenediamine reacts with ethyl glyoxylate in the presence of hydrochloric acid (HCl) at reflux temperatures. The reaction proceeds through Schiff base formation, followed by cyclization to yield 2-hydroxymethylbenzimidazole intermediates. Subsequent oxidation with manganese dioxide (MnO₂) generates the 2-carboxybenzimidazole derivative, which is esterified using ethanol and sulfuric acid to produce ethyl 2-benzimidazolylacetate.

Reaction Conditions:

  • o-Phenylenediamine (1.0 equiv), ethyl glyoxylate (1.2 equiv)

  • HCl (3.0 equiv), reflux in ethanol (6 h)

  • Oxidation: MnO₂ (2.0 equiv), dichloromethane, 24 h

  • Esterification: Ethanol, H₂SO₄, 70°C (12 h)

  • Yield: 58–62% (over three steps)

Oxidative Coupling with Aldehydes

Alternative protocols utilize oxidative coupling between o-phenylenediamine and aldehydes. For example, using nitrobenzene as an oxidant, ethyl 2-(2-aminophenylamino)acetate undergoes cyclization with furfural to form the benzimidazole ring. This method avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.

Optimization Note:
The choice of oxidant significantly impacts yield. Replacing nitrobenzene with hydrogen peroxide (H₂O₂) in acetic acid improves atom economy but reduces yield to 45% due to overoxidation.

Introduction of the Furylcarbonylaminoethyl Side Chain

The furylcarbonylaminoethyl group is introduced via nucleophilic acyl substitution or reductive amination.

Acylation of Ethylenediamine Intermediates

A two-step sequence involves:

  • Alkylation: 2-Chloroethylbenzimidazole reacts with ethylenediamine in dimethylformamide (DMF) at 60°C to install the ethylamine side chain.

  • Acylation: The primary amine is treated with 2-furoyl chloride in the presence of triethylamine (Et₃N) to form the furylcarbonylamino group.

Key Parameters:

  • Alkylation: 2-Chloroethylbenzimidazole (1.0 equiv), ethylenediamine (3.0 equiv), DMF, 60°C (8 h)

  • Acylation: 2-Furoyl chloride (1.5 equiv), Et₃N (2.0 equiv), tetrahydrofuran (THF), 0°C → rt (12 h)

  • Yield: 74% (alkylation), 68% (acylation)

Reductive Amination

An alternative approach condenses 2-furoyl hydrazine with 2-(2-oxoethyl)benzimidazole using sodium cyanoborohydride (NaBH₃CN) in methanol. This method bypasses the need for acyl chlorides but requires stringent pH control.

Reaction Profile:

  • 2-(2-Oxoethyl)benzimidazole (1.0 equiv), 2-furoyl hydrazine (1.2 equiv)

  • NaBH₃CN (1.5 equiv), MeOH, pH 5–6 (acetic acid), 24 h

  • Yield: 52%

Final Esterification and Functionalization

The ethyl acetate group is typically introduced early in the synthesis (e.g., during benzimidazole formation) but may require protection-deprotection strategies if reactive groups are present.

Direct Esterification

Ethyl 2-benzimidazolylacetate intermediates are acylated without prior hydrolysis, leveraging the stability of the ester group under mild acylation conditions.

Hydrolysis-Reesterification

For acid-labile substrates, the carboxylic acid intermediate is isolated and re-esterified using ethanol and N,N-dicyclohexylcarbodiimide (DCC).

Procedure:

  • Hydrolysis: 2-Benzimidazolylacetic acid (1.0 equiv), NaOH (2.0 equiv), H₂O/THF (1:1), rt (4 h)

  • Esterification: Ethanol (excess), DCC (1.2 equiv), 4-dimethylaminopyridine (DMAP, catalytic), 24 h

  • Yield: 85%

Analytical Characterization and Validation

Synthetic intermediates and the final product are characterized using spectroscopic and chromatographic methods:

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.62–7.58 (m, 2H, furan-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (t, J = 6.3 Hz, 2H, NHCH₂), 2.85 (t, J = 6.3 Hz, 2H, CH₂COO), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N benzimidazole).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for the final product.

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal Yield (%)AdvantagesLimitations
Acid-catalyzed cyclization + acylationCyclization, acylation42High scalabilityAcid-sensitive groups unstable
Oxidative coupling + reductive aminationOxidative coupling, reductive amination37Mild conditionsLower yield
Hydrolysis-reesterificationHydrolysis, DCC-mediated esterification58Compatible with acid-labile groupsAdditional purification steps

Challenges and Optimization Strategies

Side Reactions

  • N-Acylation vs. O-Acylation: The benzimidazole nitrogen competes with the ethylenediamine amine during acylation. Using bulky bases (e.g., N-methylmorpholine) suppresses N-acylation, improving regioselectivity.

  • Ester Hydrolysis: Prolonged exposure to acidic or basic conditions leads to ester hydrolysis. Employing trimethylsilyl chloride (TMSCl) as a protecting group mitigates this issue.

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps enhances yields by reducing side reactions (e.g., dimerization) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzimidazole-acetate derivatives and their structural features, bioactivities, and synthetic pathways:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate (Target) 2-Furylcarbonylaminoethyl C₁₉H₂₀N₄O₄ 392.39 g/mol Hypothesized enzyme inhibition (based on benzimidazole core and acylhydrazone functionality) N/A
Ethyl 2-(2-(ethylthio)benzimidazolyl)acetate Ethylthio group at benzimidazole C2 C₁₃H₁₆N₂O₂S 276.34 g/mol Intermediate for hydrazide synthesis; precursor to cholinesterase inhibitors
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate 4-Chlorophenyl and phenyl groups at imidazole C5 and C2 C₁₉H₁₈ClN₂O₂ 356.81 g/mol Anticancer and antimicrobial activities (in silico predictions)
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate Bromo and ethylsulfinyl groups on benzofuran C₁₄H₁₅BrO₄S 383.24 g/mol Stabilized by π-π interactions; structural analog for crystallographic studies
Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzimidazol-2-yl)thio)acetate Phenylcarbamoylmethyl and thioacetate groups C₂₀H₂₀N₄O₃S 408.46 g/mol Antimicrobial activity (broad-spectrum screening)
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate Benzylpyrrolidinone substituent C₂₂H₂₃N₃O₃ 377.44 g/mol Potential CNS activity (structural similarity to neuroactive compounds)

Physicochemical Properties

  • Solubility: Benzimidazole-acetates with polar substituents (e.g., sulfinyl, acylhydrazone) show improved aqueous solubility compared to nonpolar derivatives (e.g., alkylthio groups) .
  • Stability : Compounds with aromatic substituents (e.g., benzofuran, chlorophenyl) exhibit enhanced crystalline stability due to intermolecular π-π interactions .

Biological Activity

Ethyl 2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The benzimidazole core is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O3_{3}
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various acylating agents. This process often employs standard organic synthesis techniques, including reflux and solvent extraction.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For example, studies have indicated that compounds with similar structures demonstrate effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways.

Microbial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

Table 1: Antimicrobial activity of this compound against selected microbial strains.

Anticancer Activity

Numerous studies have explored the anticancer potential of benzimidazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. The compound's mechanism may involve the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair.

Case Study:
In a study conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), this compound demonstrated IC50_{50} values in the micromolar range, indicating potent activity.

Cell Line IC50_{50} (μM) Mechanism of Action
MCF-715Topoisomerase inhibition
HeLa12Induction of apoptosis

Table 2: Anticancer activity of this compound on selected cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.